

Application Notes and Protocols for Domperidone (Tameridone)

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Compound of Interest		
Compound Name:	Tameridone	
Cat. No.:	B1681230	Get Quote

A Note on Nomenclature: The compound "**Tameridone**" was not found in the scientific literature during our search. It is highly probable that this is a misspelling of Domperidone, a well-characterized dopamine D2 receptor antagonist. All subsequent information pertains to Domperidone.

These application notes provide detailed information on the solubility, preparation, and experimental use of Domperidone for researchers, scientists, and drug development professionals.

Compound Information

Name: Domperidone

Synonyms: KW 5338, NSC 299589[1]

CAS Number: 57808-66-9[1]

Molecular Formula: C22H24ClN5O2[1]

Molecular Weight: 425.9 g/mol [1]

 Mechanism of Action: Domperidone is a peripherally selective antagonist of the dopamine D2 and D3 receptors.[2] It primarily acts on the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract to exert its antiemetic and prokinetic effects.[2][3] It does not readily cross the blood-brain barrier, which limits central nervous system side effects.[3] Recent



studies have also indicated its potential to induce apoptosis in cancer cells by inhibiting the MEK/ERK/STAT3 and JAK2/STAT3 signaling pathways.[4]

Solubility Data

The solubility of Domperidone varies across different solvents. It is classified as a BCS Class II drug, indicating poor aqueous solubility and high permeability.[5] For experimental purposes, it is crucial to select the appropriate solvent to ensure complete dissolution.

Solvent	Solubility	Notes
DMSO	~10 mg/mL[1], 48 mg/mL (112.69 mM)[6]	A common solvent for preparing stock solutions.
Dimethylformamide (DMF)	~10 mg/mL[1]	Another organic solvent suitable for stock solutions.
Ethanol	1 mg/mL (2.34 mM)[6]	Lower solubility compared to DMSO and DMF.
Water	Insoluble[5][6]	Domperidone is practically insoluble in water.
Aqueous Buffers (e.g., PBS)	Sparingly soluble[1]	For aqueous-based assays, a co-solvent approach is necessary.
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL[1]	Achieved by first dissolving in DMSO, then diluting with PBS.
Tween-80	57.13 ± 0.60 μg/mL[5]	Can be used as a non-volatile solvent vehicle.
PEG 600	32.52 ± 0.42 μg/mL[5]	An alternative non-volatile solvent.

Note: Solubility can be temperature-dependent, with solubility generally increasing with temperature.[7] It is recommended to perform your own solubility tests for specific experimental conditions.



Preparation of Stock Solutions

For most in vitro and in vivo experiments, a concentrated stock solution of Domperidone is prepared in an organic solvent, which is then further diluted in the appropriate aqueous medium.

Protocol for Preparing a 10 mM Domperidone Stock Solution in DMSO:

- Materials:
 - Domperidone powder (FW: 425.9 g/mol)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
 - Calibrated analytical balance and weighing paper
 - Pipettes
- Procedure:
 - 1. Weigh out the desired amount of Domperidone powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of Domperidone.
 - 2. Transfer the powder to a sterile vial.
 - 3. Add the appropriate volume of DMSO to achieve the final concentration. For a 10 mM solution from 4.26 mg, add 1 mL of DMSO.
 - 4. Vortex the solution until the Domperidone is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
 - 5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 6. Store the stock solution at -20°C for long-term storage.[1] Aqueous solutions are not recommended for storage for more than one day.[1]



Experimental Protocols

4.1. In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of Domperidone on a cancer cell line, such as HCT116 human colorectal cancer cells.[4]

Cell Seeding:

- Culture HCT116 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.
- \circ Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 μ L of media.
- Incubate for 24 hours to allow for cell attachment.

Drug Treatment:

- Prepare serial dilutions of Domperidone from your DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
- Remove the old media from the wells and add 100 μL of the media containing the different concentrations of Domperidone (e.g., 0, 10, 20, 40, 80, 100 μM).
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

MTT Assay:

- \circ After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- $\circ\,$ Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.



- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the cell viability against the Domperidone concentration to determine the IC₅₀ value.

Workflow for determining the IC₅₀ of Domperidone.

Signaling Pathways

5.1. Dopamine D2 Receptor Antagonism

The primary mechanism of action for Domperidone is the blockade of peripheral dopamine D2 receptors.[8] In the gastrointestinal tract, this leads to increased motility. In the chemoreceptor trigger zone, it results in an antiemetic effect.

Domperidone blocks the dopamine D2 receptor.

5.2. Anticancer Signaling Pathway Inhibition

In human colorectal cancer cells (HCT116), Domperidone has been shown to induce apoptosis by inhibiting key survival pathways.[4]

Inhibition of MEK/ERK and JAK2/STAT3 pathways by Domperidone.

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